molecular formula C19H19ClN2O3 B2708030 3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921542-48-5

3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

Cat. No. B2708030
CAS RN: 921542-48-5
M. Wt: 358.82
InChI Key: JBPVDUBKIUNFAM-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative with a complex substituent that includes a tetrahydrobenzo[b][1,4]oxazepin ring system . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. The tetrahydrobenzo[b][1,4]oxazepin ring system is a seven-membered ring with one oxygen and one nitrogen atom.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide moiety and the tetrahydrobenzo[b][1,4]oxazepin ring system. The presence of the chlorine atom and the three methyl groups would also be significant features .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the amide functional group, the chlorine atom, and the methyl groups. The amide could undergo hydrolysis, the chlorine atom could be displaced in nucleophilic substitution reactions, and the methyl groups could be involved in various reactions depending on their position in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group and the nonpolar benzene ring and methyl groups would influence its solubility properties .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated antiviral potential, and this compound is no exception. Researchers have synthesized various indole derivatives and evaluated their efficacy against viral infections. For instance:

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. Specifically, SSR180575 , a related indole derivative, showed potential neuroprotective effects in models of central and peripheral neurodegeneration in vivo. Additionally, it influenced steroid concentrations in plasma and nervous tissue .

Cationization Agent

The compound (3-Chloro-2-hydroxypropyl)trimethylammonium chloride solution serves as a cation-generating agent for cellulose cationization by the exhaustion method. It plays a crucial role in modifying cellulose materials for various applications .

Greener Synthesis

Researchers have employed greener synthetic strategies to create novel benzimidazole-substituted indoles. For instance, ZnO nanoparticles were used as a reusable catalyst to synthesize benzimidazole-substituted indoles, including this compound. Such approaches contribute to sustainable chemistry and expand the scope of indole derivatives .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it shows biological activity .

properties

IUPAC Name

3-chloro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-19(2)11-25-16-8-7-14(10-15(16)22(3)18(19)24)21-17(23)12-5-4-6-13(20)9-12/h4-10H,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPVDUBKIUNFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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